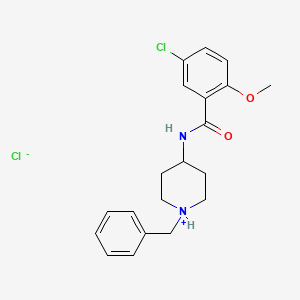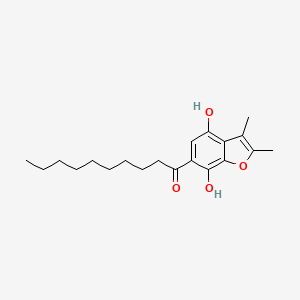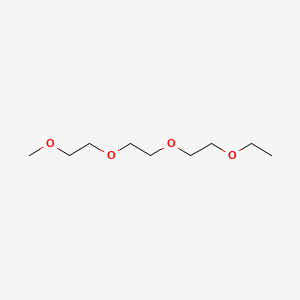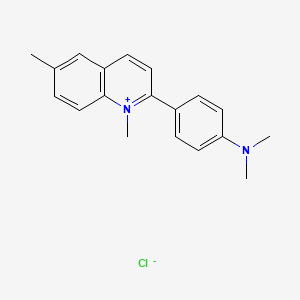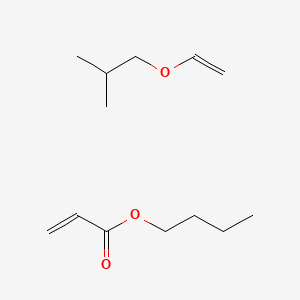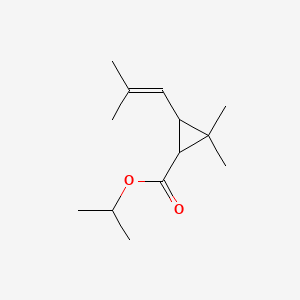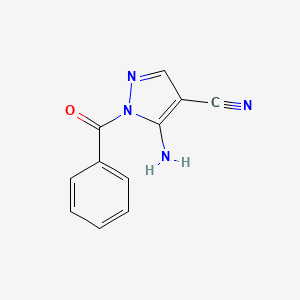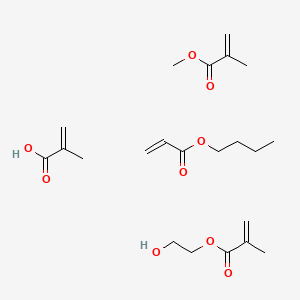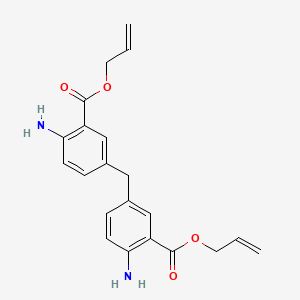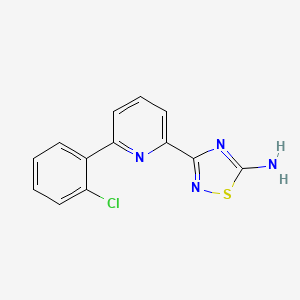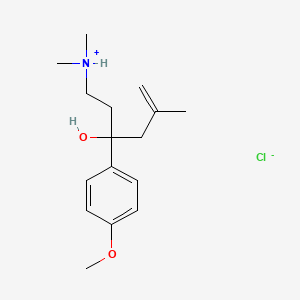
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzyl alcohol moiety, a dimethylaminoethyl group, a methoxy group, and a methylallyl group, all combined with a hydrochloride salt. This combination of functional groups imparts unique chemical properties to the compound, making it valuable in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the alkylation of benzyl alcohol with an appropriate alkyl halide, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The methoxy group can be introduced via methylation, and the methylallyl group can be added through an allylation reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol moiety can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions, while the methoxy group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Simpler alcohols, amines.
Substitution: Various substituted benzyl alcohol derivatives.
科学的研究の応用
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with neurotransmitter receptors, potentially modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, while the methylallyl group can participate in various biochemical reactions. The hydrochloride salt form enhances the compound’s stability and solubility in aqueous solutions.
類似化合物との比較
Similar Compounds
Benzyl alcohol: A simpler compound with similar properties but lacking the additional functional groups.
Ephedrine: Contains a similar dimethylaminoethyl group but differs in its overall structure and pharmacological effects.
Pseudoephedrine: Similar to ephedrine but with different stereochemistry, leading to distinct biological activities.
Uniqueness
Benzyl alcohol, alpha-(2-(dimethylamino)ethyl)-p-methoxy-alpha-(2-methylallyl)-, hydrochloride is unique due to its combination of functional groups, which impart a range of chemical and biological properties. This makes it a versatile compound with applications across multiple fields, from organic synthesis to medicinal chemistry.
特性
CAS番号 |
2238-81-5 |
|---|---|
分子式 |
C16H26ClNO2 |
分子量 |
299.83 g/mol |
IUPAC名 |
[3-hydroxy-3-(4-methoxyphenyl)-5-methylhex-5-enyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13(2)12-16(18,10-11-17(3)4)14-6-8-15(19-5)9-7-14;/h6-9,18H,1,10-12H2,2-5H3;1H |
InChIキー |
GBEMSMUVOHWPLX-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CC(CC[NH+](C)C)(C1=CC=C(C=C1)OC)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




